The IUPAC name 2-(2-chloro-4-nitrophenyl)ethanol derives from its benzene ring substituted with chlorine at position 2, a nitro group at position 4, and an ethanol moiety at position 1 (Figure 1). Key identifiers include:
Table 1: Comparative Structural Data for Chloronitroaromatic Ethanol Derivatives
Compound
Molecular Formula
Molecular Weight (g/mol)
Substituent Positions
2-(4-Chloro-2-nitrophenyl)ethanol
$$ \text{C}8\text{H}8\text{ClNO}_3 $$
201.61
Cl (4), NO₂ (2)
2-(2-Chloro-4-nitrophenyl)ethanol
$$ \text{C}8\text{H}8\text{ClNO}_3 $$
201.61*
Cl (2), NO₂ (4)
2-(3-Amino-2-chloro-4-nitrophenyl)ethanol
$$ \text{C}8\text{H}9\text{ClN}2\text{O}3 $$
216.62
Cl (2), NO₂ (4), NH₂ (3)
*Calculated based on analog data.
Historical Development of Nitrophenolic Ethanol Derivatives
Nitrophenolic ethanols emerged in the mid-20th century as intermediates in dye synthesis and pharmaceutical manufacturing. The patent for 2-(4-chloro-2-nitrophenyl)ethanol (CAS: 16764-17-3) highlights its role in producing azo dyes and polymer stabilizers. Early synthetic routes involved:
Friedel-Crafts alkylation of chloronitrobenzene with ethylene oxide.
Reductive nitration of chlorophenethyl alcohols using nitric acid and sulfuric acid.
Recent advances focus on optimizing yields (>85%) via catalytic hydrogenation, as demonstrated in the synthesis of 2-(4-nitrophenyl)ethanol (TCI Chemicals, >98% purity).
Positional Isomerism in Chloronitroaromatic Alcohols
Positional isomerism profoundly influences reactivity and applications:
Figure 2: UV-Vis Absorption of Chloronitroaromatic Ethanol Isomers
Predicted via computational modeling (TD-DFT/B3LYP/6-311+G*).
Key Differences:
Electrophilic Substitution: The nitro group at position 4 in 2-(2-chloro-4-nitrophenyl)ethanol deactivates the ring, directing further substitution to position 6.
Solubility: Polar solvents like DMSO dissolve nitroaromatic ethanols at ~30 mg/mL, while aqueous solubility remains <10 mg/mL.
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